m-メトラゾン

説明

m-Metolazone: is a thiazide-like diuretic primarily used to treat conditions such as congestive heart failure and hypertension. It is known for its ability to decrease the amount of water reabsorbed into the bloodstream by the kidneys, thereby reducing blood volume and increasing urine volume . This compound is marketed under various brand names, including Zytanix, Metoz, Zaroxolyn, and Mykrox .

科学的研究の応用

Chemistry: m-Metolazone is used as a model compound in studies involving diuretic mechanisms and the development of new diuretic agents .

Biology: In biological research, m-Metolazone is used to study its effects on renal function and electrolyte balance. It is also employed in experiments involving the mitochondrial unfolded protein response .

Medicine: Clinically, m-Metolazone is used to manage conditions like congestive heart failure, hypertension, and chronic kidney disease. It is often combined with other diuretics to enhance its efficacy .

Industry: In the pharmaceutical industry, m-Metolazone is a key component in the formulation of diuretic medications. Its stability and efficacy make it a valuable compound for therapeutic use .

作用機序

Target of Action

m-Metolazone primarily targets the sodium-chloride cotransporters (NCC) . These cotransporters play a crucial role in the reabsorption of sodium and chloride ions in the renal tubules, which is a key process in maintaining electrolyte balance and blood pressure .

Mode of Action

The actions of m-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition of sodium reabsorption leads to increased excretion of sodium and water, thereby reducing fluid retention and lowering blood pressure .

Biochemical Pathways

m-Metolazone’s action on the sodium-chloride cotransporters affects the electrolyte reabsorption pathway in the kidneys . Additionally, studies have shown that m-Metolazone can upregulate mitochondrial chaperones, suggesting a potential impact on the mitochondrial stress response pathway .

Pharmacokinetics

m-Metolazone has a bioavailability of approximately 65% . It is minimally metabolized in the kidneys and primarily excreted in urine . The elimination half-life of m-Metolazone is about 14 hours , indicating its long-acting nature. It’s important to note that the pharmacokinetic properties of m-Metolazone can be influenced by factors such as dosage, patient’s renal function, and other concurrent medications .

Result of Action

The primary molecular effect of m-Metolazone is the inhibition of sodium reabsorption in the renal tubules . This leads to increased excretion of sodium and water, reducing fluid retention in the body . On a cellular level, m-Metolazone has been shown to specifically induce the expression of mitochondrial chaperones , which may have implications for cellular stress responses and longevity .

Action Environment

The efficacy and stability of m-Metolazone can be influenced by various environmental factors. For instance, the presence of food can significantly increase the time to reach maximum plasma concentration (tmax) of m-Metolazone . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as its primary site of action is in the kidneys . Therefore, conditions that impair kidney function could potentially impact the drug’s efficacy .

生化学分析

Biochemical Properties

m-Metolazone acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This action has been demonstrated in humans by increased excretion of phosphate and magnesium ions .

Cellular Effects

m-Metolazone has been shown to induce the expression of mitochondrial chaperones in the HeLa cell line . It also indirectly decreases the amount of water reabsorbed into the bloodstream by the kidney, so that blood volume decreases and urine volume increases .

Molecular Mechanism

The actions of m-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It works by inhibiting sodium transport across the epithelium of the renal tubules, decreasing sodium reabsorption, and increasing sodium, chloride, and water excretion .

Temporal Effects in Laboratory Settings

Multiple oral doses of m-Metolazone do not display significantly different distributions or elimination characteristics from those observed for a single dose . The drug is well tolerated at the tested dose, and no adverse effects were observed .

Dosage Effects in Animal Models

In a rat model of preeclampsia, m-Metolazone reduced blood pressure without an accompanying natriuresis . The drug was administered in non-diuretic doses .

Metabolic Pathways

m-Metolazone undergoes enterohepatic circulation . It also affects the hPXR-mediated expression of CYP3A4 and MDR1 in human hepatocytes and increases CYP3A4 activity in various cell lines .

Transport and Distribution

m-Metolazone is characterized by slow and sometimes erratic absorption when administered as the Zaroxolyn product . This absorptive profile together with the large volume of distribution and high degree of renal clearance for m-Metolazone provide the pharmacologic basis for a favorable diuretic combination effect .

Subcellular Localization

While there is limited information available on the specific subcellular localization of m-Metolazone, it is known that the drug primarily acts on the renal tubules

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of m-Metolazone involves several steps, starting from the quinazoline nucleus. The key steps include the chlorination of the quinazoline ring, followed by sulfonamide formation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride and sulfonamide reagents under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of m-Metolazone is optimized for large-scale synthesis. This involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The process is designed to minimize impurities and degradation products, which are monitored using chromatographic methods .

化学反応の分析

Types of Reactions: m-Metolazone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Halogen substitution reactions can occur on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of the quinazoline ring, such as sulfoxides, sulfones, and halogenated quinazolines .

類似化合物との比較

Quinethazone: Another quinazoline diuretic with similar properties.

Hydrochlorothiazide: A thiazide diuretic with a different chemical structure but similar pharmacological effects.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action.

Uniqueness: m-Metolazone is unique in its ability to remain effective even in patients with reduced kidney function, making it a preferred choice in cases of chronic kidney disease and congestive heart failure . Its chemical structure allows for a more prolonged and potent diuretic effect compared to other thiazide diuretics .

特性

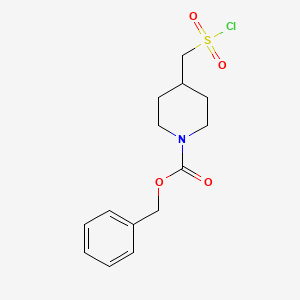

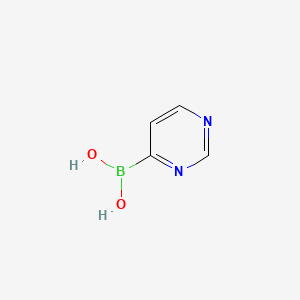

IUPAC Name |

7-chloro-2-methyl-3-(3-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-9-4-3-5-11(6-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYCJRQUTXFDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC(=C3)C)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50869-25-5 | |

| Record name | m-Metolazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050869255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-METOLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M5J89G86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

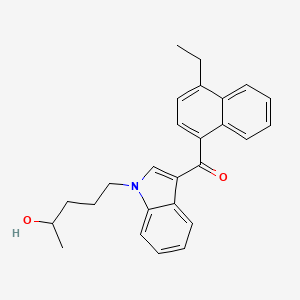

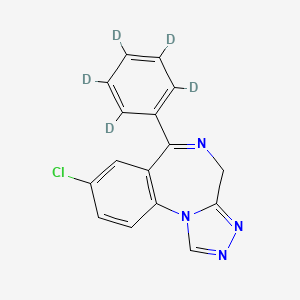

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B580024.png)

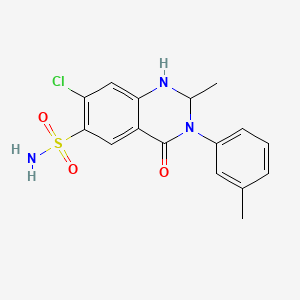

![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)

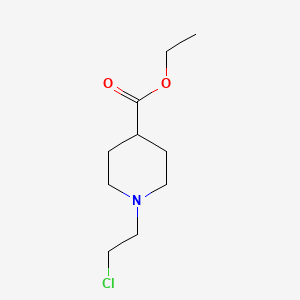

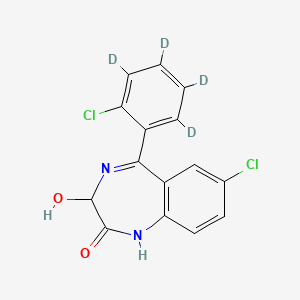

![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)